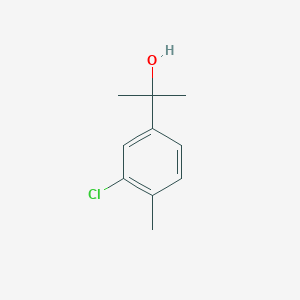
2-(3-chloro-4-methylphenyl)propan-2-ol
描述
2-(3-chloro-4-methylphenyl)propan-2-ol is an organic compound with a molecular formula of C10H13ClO It is characterized by the presence of a chlorinated aromatic ring and a secondary alcohol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-methylphenyl)propan-2-ol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 3-chloro-4-methylbenzene with acetone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-(3-chloro-4-methylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 2-(3-Chloro-4-methyl-phenyl)-propan-2-one.
Reduction: 2-(3-Chloro-4-methyl-phenyl)-propane.
Substitution: 2-(3-Methoxy-4-methyl-phenyl)-propan-2-ol.
科学研究应用
2-(3-chloro-4-methylphenyl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain medical conditions.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
作用机制
The mechanism of action of 2-(3-chloro-4-methylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate enzyme activity and receptor binding. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
- 2-(3-Chloro-4-methyl-phenyl)-propan-2-one
- 2-(3-Chloro-4-methyl-phenyl)-propane
- 2-(3-Methoxy-4-methyl-phenyl)-propan-2-ol
Uniqueness
2-(3-chloro-4-methylphenyl)propan-2-ol is unique due to its specific structural features, such as the presence of both a chlorinated aromatic ring and a secondary alcohol group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
2-(3-chloro-4-methylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4-6,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSWBHGERUJKRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7996400.png)
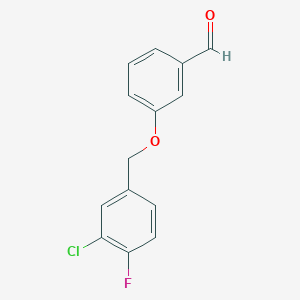


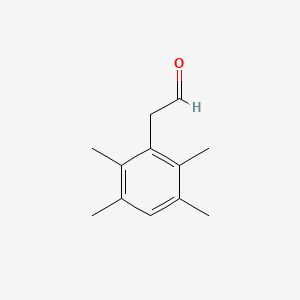
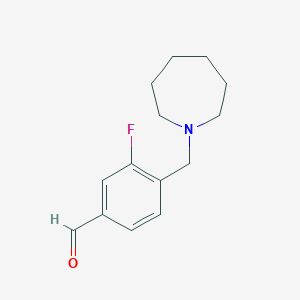
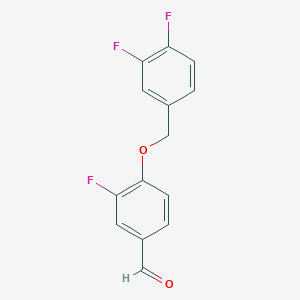
![2-[3-(Dimethylamino)phenyl]-2-butanol](/img/structure/B7996441.png)
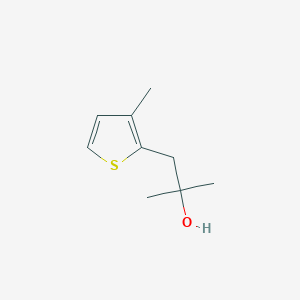
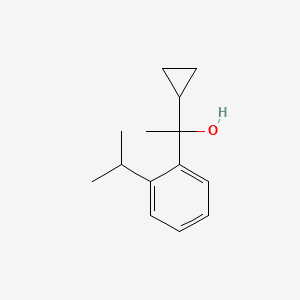
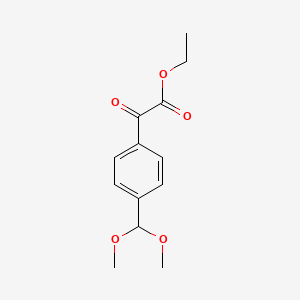
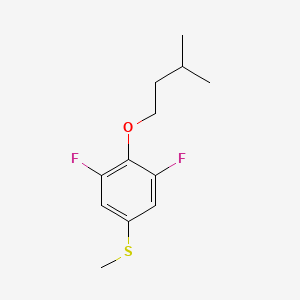
![5-Methyl-2-furyl-[3,4-(methylenedioxy)phenyl]methanol](/img/structure/B7996473.png)
![1-Chloro-3-[(4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7996481.png)
